molecular formula C22H16N2O4 B3540452 N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide

N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide

Cat. No.: B3540452
M. Wt: 372.4 g/mol
InChI Key: FWFSUQNARPFPAS-UHFFFAOYSA-N
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Description

“N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide” is a chemical compound with the molecular formula C24H20N2O4 . It is a complex organic compound that contains an isoindole group, which is a type of heterocycle .


Molecular Structure Analysis

The compound has a complex structure that includes an isoindole group, a phenyl group, and an acetamide group . The isoindole group contains a five-membered ring fused to a benzene ring, with two carbonyl groups attached to the five-membered ring . The exact 3D conformation of the molecule would depend on various factors, including its environment and the presence of any chiral centers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.4 g/mol . It has a relatively high complexity, as calculated by the Cactvs algorithm . The compound has two hydrogen bond donors and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 400.14230712 g/mol . The compound’s topological polar surface area is 84.5 Ų .

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-20(11-14-5-2-1-3-6-14)23-15-7-4-8-16(12-15)28-17-9-10-18-19(13-17)22(27)24-21(18)26/h1-10,12-13H,11H2,(H,23,25)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSUQNARPFPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenylacetamide

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